
2-(Azidomethyl)-5-(2,5-dimethoxyphenyl)oxazole
Overview
Description
2-(Azidomethyl)-5-(2,5-dimethoxyphenyl)oxazole (2AM5DMPO) is an azide-substituted oxazole molecule that has been studied for its potential applications in medicinal chemistry, material science, and synthetic organic chemistry. It is a versatile molecule that can be used for a variety of purposes, such as in the synthesis of other compounds, as a building block for pharmaceuticals, and as a reagent for organic transformations. This article will provide an overview of the synthesis and applications of 2AM5DMPO, as well as its mechanism of action and biochemical and physiological effects. Additionally, the advantages and limitations of its use in laboratory experiments will be discussed, as well as potential future directions.
Scientific Research Applications
Pharmacological Applications
Oxazole derivatives are known for their broad range of pharmacological properties. They have been shown to exhibit antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. The oxazole ring is a common structural motif found in many drugs and bioactive molecules .
Anti-corrosive Applications
These compounds can also be used as anti-corrosive agents for stainless steel. This application is particularly important in industries where metal preservation is crucial .
Agricultural Applications
In agriculture, oxazole derivatives serve as pesticides and herbicides, helping to protect crops from pests and weeds .
Antioxidant Applications
Oxazole derivatives have antioxidant properties, which means they can help in preventing oxidation, a chemical reaction that can produce free radicals leading to chain reactions that may damage the cells of organisms .
Metabolism Enhancing Applications
Some oxazole derivatives are known to enhance metabolism. This can be beneficial in various medical conditions where metabolism regulation is necessary .
Dye Applications
Oxazole derivatives are used in the production of dyes. Their chemical structure allows them to bind well with fabrics, providing lasting colors .
Diagnostic and Pathology Applications
In the medical field, certain oxazole derivatives are utilized for their potential activities in diagnostics and pathology. They may be used in various diagnostic assays or as markers .
Chelating Agent Applications
These compounds also act as chelating agents, which means they have the ability to bind to metal ions, forming complex structures. This property is useful in various chemical processes .
properties
IUPAC Name |
2-(azidomethyl)-5-(2,5-dimethoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-17-8-3-4-10(18-2)9(5-8)11-6-14-12(19-11)7-15-16-13/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXCUCXLXMAKCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CN=C(O2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)-5-(2,5-dimethoxyphenyl)oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



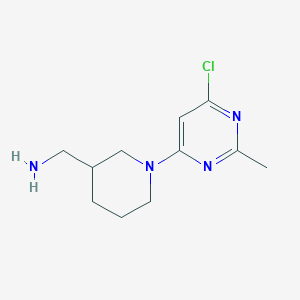
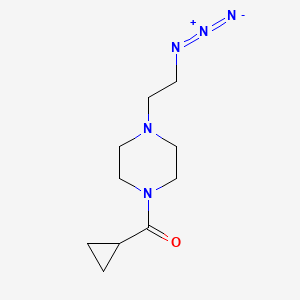
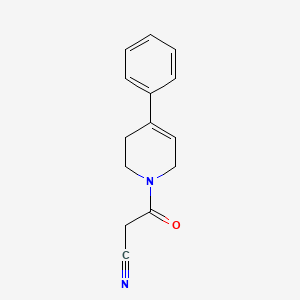
![(6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol](/img/structure/B1480110.png)
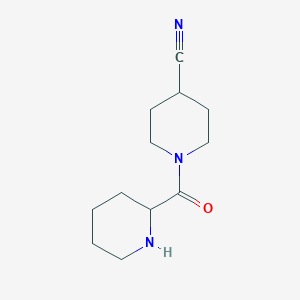

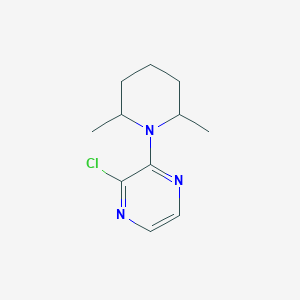
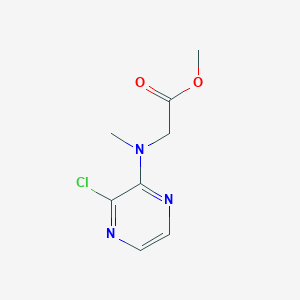


![(6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1480120.png)
![(6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1480121.png)
![(6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol](/img/structure/B1480122.png)
![6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1480124.png)